molecular formula C33H36N4O10 B14889553 Hpa-IN-2

Hpa-IN-2

Cat. No.: B14889553
M. Wt: 648.7 g/mol
InChI Key: BMRIEERROZQLMD-NCOMSSLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Hpa-IN-2 involves the incorporation of caffeine acid and its derivatives into epigallocatechin analogs. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

Hpa-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hpa-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Hpa-IN-2 exerts its effects by selectively inhibiting human pancreatic alpha-amylase. The mechanism involves the formation of hydrogen bonds between this compound and the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of starch into glucose. This inhibition reduces the rate of carbohydrate digestion and absorption, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Hpa-IN-2 is unique in its selectivity and potency as an alpha-amylase inhibitor. Similar compounds include:

    Acarbose: A well-known alpha-amylase inhibitor used in the treatment of diabetes.

    Miglitol: Another alpha-amylase inhibitor with similar applications.

    Voglibose: A compound that inhibits both alpha-amylase and alpha-glucosidase.

Compared to these compounds, this compound has shown higher selectivity for human pancreatic alpha-amylase, making it a valuable tool for research and potential therapeutic development .

Properties

Molecular Formula

C33H36N4O10

Molecular Weight

648.7 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[[1-[6-[[(2R,3R)-6,8-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]hexyl]triazol-4-yl]methyl]prop-2-enamide

InChI

InChI=1S/C33H36N4O10/c38-23-12-20-15-29(33(47-32(20)28(43)16-23)21-13-26(41)31(45)27(42)14-21)46-10-4-2-1-3-9-37-18-22(35-36-37)17-34-30(44)8-6-19-5-7-24(39)25(40)11-19/h5-8,11-14,16,18,29,33,38-43,45H,1-4,9-10,15,17H2,(H,34,44)/b8-6+/t29-,33-/m1/s1

InChI Key

BMRIEERROZQLMD-NCOMSSLQSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)/C=C/C5=CC(=C(C=C5)O)O

Canonical SMILES

C1C(C(OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)C=CC5=CC(=C(C=C5)O)O

Origin of Product

United States

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